molecular formula C12H14N2O2S B493878 [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid CAS No. 263147-78-0

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid

Cat. No.: B493878
CAS No.: 263147-78-0
M. Wt: 250.32g/mol
InChI Key: RIKGHDGASHHCPA-UHFFFAOYSA-N
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Description

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid typically involves the condensation of 1,2-phenylenediamine with isopropyl isothiocyanate to form the benzimidazole coreThe reaction conditions often include the use of solvents like acetonitrile or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are frequently used, and reactions are typically carried out under reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)acetic acid
  • 2-(1H-Benzimidazol-2-yl)thioacetamide
  • 2-(1H-Benzimidazol-2-yl)thioethanol

Uniqueness

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic properties and enhance its biological activity. The thioacetic acid moiety also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties .

Properties

IUPAC Name

2-(1-propan-2-ylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)14-10-6-4-3-5-9(10)13-12(14)17-7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKGHDGASHHCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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